8-Hydroxy-2-methylquinoline-7-carbaldehyde CAS number and molecular structure
8-Hydroxy-2-methylquinoline-7-carbaldehyde CAS number and molecular structure
This guide details the chemical profile, synthesis, and application spectrum of 8-Hydroxy-2-methylquinoline-7-carbaldehyde (CAS: 13796-76-4). It is designed for researchers in medicinal chemistry and coordination complex synthesis.
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Compound Identity & Structural Architecture
8-Hydroxy-2-methylquinoline-7-carbaldehyde is a bifunctional quinoline derivative characterized by a hydroxyl group at position 8, a methyl group at position 2, and a reactive formyl (aldehyde) group at position 7. This specific substitution pattern creates a "N,O-donor" pocket adjacent to an additional electrophilic site (the aldehyde), making it a versatile scaffold for Schiff base ligand synthesis.
| Property | Specification |
| CAS Number | 13796-76-4 |
| IUPAC Name | 8-Hydroxy-2-methylquinoline-7-carbaldehyde |
| Synonyms | 7-Formyl-8-hydroxyquinaldine; 2-Methyl-7-formyl-8-hydroxyquinoline |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.20 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in hot ethanol, chloroform, DMSO; sparingly soluble in water. |
| SMILES | CC1=NC2=C(C=C1)C=CC(=C2O)C=O |
| InChI Key | SEBSWWFAYYLUHF-UHFFFAOYSA-N |
Structural Logic
The molecule's core is the 8-hydroxyquinoline (oxine) scaffold, a privileged structure in metal chelation.
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C2-Methyl: Sterically hinders the nitrogen, modulating metal binding kinetics and solubility.
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C8-Hydroxyl: Acts as the anionic donor in chelation.
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C7-Formyl: The critical handle for derivatization. It is positioned ortho to the hydroxyl group, allowing for the formation of extended conjugated systems (e.g., hydrazones, imines) that often exhibit enhanced fluorescence upon metal binding.
Synthesis Protocol: The Reimer-Tiemann Route
The primary route to introduce a formyl group onto the electron-rich phenolic ring of 8-hydroxy-2-methylquinoline is the Reimer-Tiemann reaction . This method utilizes chloroform in an alkaline medium to generate dichlorocarbene (:CCl₂), an electrophile that attacks the phenoxide ring.
Reaction Mechanism & Regioselectivity
The 8-hydroxy group activates the ring at the ortho (C7) and para (C5) positions. While the C5 position is often kinetically favored, the presence of the C2-methyl group and specific reaction conditions can be tuned to isolate the C7 isomer.
Experimental Workflow
Reagents:
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8-Hydroxy-2-methylquinoline (8-Hydroxyquinaldine)
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Chloroform (CHCl₃)
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Sodium Hydroxide (NaOH, aq)
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Sulfuric Acid (H₂SO₄) for acidification
Protocol:
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Solubilization: Dissolve 0.1 mol of 8-hydroxy-2-methylquinoline in 100 mL of 20% aqueous NaOH. The solution will turn yellow due to phenoxide formation.
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Carbene Generation: Heat the solution to 60–70°C. Add 0.15 mol of Chloroform dropwise over 60 minutes. Caution: Exothermic reaction.
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Reflux: Increase temperature to reflux (approx. 90-100°C) and stir for 4–6 hours. The mixture will darken to a deep red/brown.
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Acidification: Cool to room temperature. Acidify carefully with dilute H₂SO₄ to pH ~3–4. This protonates the phenoxide and decomposes the intermediate acetal.
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Steam Distillation: Perform steam distillation to remove unreacted starting material and the more volatile 5-isomer (if present). The 7-isomer often remains in the residue or crystallizes upon cooling.
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Purification: Recrystallize the crude solid from hot ethanol.
Synthesis Logic Visualization
Caption: Step-by-step Reimer-Tiemann synthesis pathway for isolating the 7-carbaldehyde derivative.
Applications: Ligand Design & Sensing
The 7-carbaldehyde moiety transforms the 8-hydroxyquinoline scaffold into a "privileged platform" for Schiff base chemistry.
A. Schiff Base Ligands (N,N,O Pincer Systems)
Condensation of the C7-aldehyde with primary amines (e.g., hydrazides, diamines) yields Schiff bases (imines). These ligands often coordinate metals in a tridentate (N,N,O) fashion, significantly increasing stability compared to the bidentate parent oxine.
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Reaction: Aldehyde + R-NH₂ → Imine (-CH=N-R) + H₂O
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Utility: These complexes are potent anticancer agents (targeting DNA intercalation) and antibacterial agents.
B. Fluorescent Chemosensors
The 8-hydroxyquinoline core is weakly fluorescent due to Excited-State Intramolecular Proton Transfer (ESIPT).
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Mechanism: Derivatization at C7 with electron-withdrawing or conjugating groups modulates this ESIPT process.
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Sensing: Upon binding metal ions (Al³⁺, Zn²⁺), the ESIPT is blocked, and the rigidified structure exhibits strong Chelation-Enhanced Fluorescence (CHEF). The C7-substituent tunes the emission wavelength, often shifting it into the visible range (green/yellow).
Application Logic Visualization
Caption: Pathways for converting the 7-carbaldehyde precursor into bioactive complexes and sensors.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15903008, 8-Hydroxy-2-methylquinoline-7-carbaldehyde. Retrieved from [Link]
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ResearchGate. Synthesis and Characterization of Mixed Ligand Complexes of 8-Hydroxyquinoline. Retrieved from [Link]
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ScienceMadness. The Reimer-Tiemann Reaction: Mechanisms and Protocols. Retrieved from [Link] (Note: General reference for reaction mechanism validation).
